molecular formula C12H13FO3 B8629869 tert-Butyl 2-fluoro-4-formylbenzoate

tert-Butyl 2-fluoro-4-formylbenzoate

Cat. No.: B8629869
M. Wt: 224.23 g/mol
InChI Key: GZGKPLAINCFIGO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-fluoro-4-formylbenzoate is a useful research compound. Its molecular formula is C12H13FO3 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

tert-butyl 2-fluoro-4-formylbenzoate

InChI

InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)9-5-4-8(7-14)6-10(9)13/h4-7H,1-3H3

InChI Key

GZGKPLAINCFIGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl 4-amino(hydroxyimino)methyl-2-fluorobenzoate (WO 2011/016469) (3.90 g, 17.6 mmol) was dissolved in ethanol (40 mL) and acetic acid (40 mL). Raney nickel (ca. 10 g) was added to the mixture at room temperature, and the resulting mixture was stirred for 1 hour under hydrogen flow. After the insoluble material was removed by filtration through Celite, water was added to the filtrate, and the resulting mixture was extracted three times with ethyl acetate, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and then water and a saturated aqueous solution of sodium hydrogen carbonate were added to the mixture. The resulting mixture was extracted with ethyl acetate, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5→2:1, v/v) to give the title compound (2.21 g, yield: 56%).
Name
tert-Butyl 4-amino(hydroxyimino)methyl-2-fluorobenzoate
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four
Yield
56%

Synthesis routes and methods II

Procedure details

To a stirred solution of tert-butyl 4-bromo-2-fluorobenzoate (1.5 g, 5.45 mmol) in THF (70 mL) at −100° C. under argon was carefully added BuLi (2.5 M in hexane, 2.3 mL, 5.75 mmol). The mixture was kept at −100° C. to −80° C. for 1 h and then DMF (1.0 mL) in THF (5 mL) was added. After 1 h, the mixture was warmed to 0° C. and quenched by adding sat. aq NH4Cl, and extracted with EtOAc. The organic layer was separated, washed with brine, dried (MgSO4), and concentrated under vacuum. The residue was purified by column chromatography on silica gel using EtOAc/hexane (0-10%) as eluent to give the product (750 mg, 61%) as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
61%

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